molecular formula C16H11ClFNOS2 B3020553 N-({[3,3'-bithiophene]-5-yl}methyl)-2-chloro-6-fluorobenzamide CAS No. 2379986-26-0

N-({[3,3'-bithiophene]-5-yl}methyl)-2-chloro-6-fluorobenzamide

Cat. No.: B3020553
CAS No.: 2379986-26-0
M. Wt: 351.84
InChI Key: MYJLZYRHXWOZOO-UHFFFAOYSA-N
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Description

N-({[3,3’-bithiophene]-5-yl}methyl)-2-chloro-6-fluorobenzamide is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a bithiophene moiety, which is a sulfur-containing aromatic ring, and a benzamide group substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-chloro-6-fluorobenzamide typically involves multiple steps, starting with the preparation of the bithiophene moiety. The reaction conditions often require an inert atmosphere, low temperatures, and the use of catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups attached to the benzamide moiety .

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-2-chloro-6-fluorobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bithiophene moiety may interact with electron-rich or electron-deficient sites in biological systems, while the benzamide group may bind to specific receptors or enzymes . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNOS2/c17-13-2-1-3-14(18)15(13)16(20)19-7-12-6-11(9-22-12)10-4-5-21-8-10/h1-6,8-9H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJLZYRHXWOZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC(=CS2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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